N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(3-Chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic heterocyclic compound featuring a triazolo-pyridazine core modified with sulfanyl and acetamide substituents. Its structure combines a 3-chlorophenyl group attached to the acetamide nitrogen and a 4-methoxyphenyl substituent on the triazole ring. The sulfanyl linker and methoxy group are critical for modulating electronic and steric properties, which may influence binding interactions or metabolic stability .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-16-7-5-13(6-8-16)20-24-23-17-9-10-19(25-26(17)20)29-12-18(27)22-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOCUIFPRLKVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety, which is known for its diverse biological activities. The presence of the sulfanyl group and the chlorophenyl and methoxyphenyl substitutions enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound may exhibit comparable or enhanced activity due to its unique structural features.
Anticancer Properties
Triazoles are often explored for their anticancer potential. Studies have demonstrated that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the disruption of cell cycle progression and modulation of apoptosis-related proteins .
Anti-inflammatory Effects
Compounds containing triazole rings have also been reported to possess anti-inflammatory properties. They may inhibit key inflammatory pathways, such as the p38 MAPK pathway, which is crucial in the inflammatory response .
Case Studies
- Antimicrobial Efficacy : A study highlighted the antibacterial activity of a series of triazole derivatives where some exhibited minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains .
- Anticancer Activity : Another research effort focused on a triazole compound that showed significant cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity .
- Inflammation Inhibition : A specific derivative demonstrated an IC50 of 22 nM against p38α/MAPK14 kinase, showcasing its potential as an anti-inflammatory agent .
Table 1: Biological Activities of Similar Triazole Derivatives
| Compound Name | Biological Activity | MIC/IC50 Values | Reference |
|---|---|---|---|
| Triazole Derivative A | Antibacterial | 0.125 μg/mL | |
| Triazole Derivative B | Anticancer | IC50 = 15 μM | |
| Triazole Derivative C | Anti-inflammatory | IC50 = 22 nM |
The mechanisms underlying the biological activities of this compound likely involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that govern inflammation and cell survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares a triazolo-pyridazine scaffold with several analogs but differs in substituent patterns:
- Substituent Position : Unlike N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (), which has a 4-chlorophenyl and 4-acetamidophenyl group, the target compound uses a 3-chlorophenyl and 4-methoxyphenyl. The meta-chloro vs. para-chloro substitution may alter steric interactions, while the methoxy group enhances electron-donating effects compared to acetamide .
- Heterocyclic Modifications : Compounds like N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () replace the sulfanyl-acetamide chain with an amine group, reducing hydrophobicity. The sulfanyl linker in the target compound could improve solubility or facilitate hydrogen bonding .
Research Implications
The structural nuances of N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide suggest it may occupy a unique niche in drug discovery. Its methoxy group and sulfanyl linker warrant further investigation for optimizing pharmacokinetic profiles, while crystallographic studies (as in ) could clarify its binding modes . Comparative studies with chloro- and methyl-substituted analogs () are needed to validate structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
